6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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Overview
Description
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method involves the use of electrophilic aromatic substitution reactions. The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Reduction: 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The hydroxyl group can form hydrogen bonds with biological targets, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the hydroxyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of a hydroxyl group.
6-Fluoro-3-hydroxy-2-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of functional groups.
Uniqueness
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a hydroxyl and a trifluoromethyl group on the benzaldehyde ring enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H4F4O2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-3,14H |
InChI Key |
BJIYZRAFESMPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)O)C=O)F |
Origin of Product |
United States |
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